2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile

Catalog No.
S8451189
CAS No.
M.F
C8H4ClF3N2O
M. Wt
236.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile

Product Name

2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile

IUPAC Name

2-chloro-5-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile

Molecular Formula

C8H4ClF3N2O

Molecular Weight

236.58 g/mol

InChI

InChI=1S/C8H4ClF3N2O/c9-7-5(2-13)1-6(3-14-7)15-4-8(10,11)12/h1,3H,4H2

InChI Key

CMMDGRLUCKTAKA-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C#N)Cl)OCC(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)OCC(F)(F)F

2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile is a chemical compound characterized by its unique structure, which includes a chloro group, a trifluoroethoxy moiety, and a nitrile functional group attached to a nicotinonitrile backbone. Its molecular formula is C8H6ClF3N2OC_8H_6ClF_3N_2O, and it has a molecular weight of approximately 238.6 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemical development due to the presence of fluorinated groups that enhance biological activity and stability.

The chemical reactivity of 2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile can be attributed to its functional groups. Key types of reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols.
  • Reduction Reactions: The nitrile group can be reduced to form primary amines.
  • Oxidation Reactions: The trifluoroethoxy group may undergo oxidation under specific conditions.

Common reagents and conditions for these reactions include sodium amide or thiolates for nucleophilic substitution, lithium aluminum hydride for reductions, and potassium permanganate for oxidations.

Research suggests that 2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile exhibits significant biological activity. It has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases due to its ability to interact with biological targets effectively. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development.

The synthesis of 2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile typically involves several steps:

  • Starting Material: The synthesis begins with nicotinonitrile as the core structure.
  • Chlorination: Chlorination of the pyridine ring can be achieved using phosphorus pentachloride or thionyl chloride.
  • Trifluoroethoxylation: Introduction of the trifluoroethoxy group is performed by reacting the chlorinated intermediate with 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate.

This multi-step process allows for the selective introduction of functional groups that enhance the compound's properties.

The applications of 2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile are diverse:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
  • Agrochemicals: The compound may be utilized in developing pesticides or herbicides due to its biological activity.
  • Biochemical Probes: It is explored as a biochemical probe in research settings to study various biological pathways.

Studies on the interactions of 2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile with biological macromolecules are crucial for understanding its pharmacological profile. Key areas of focus include:

  • Binding Affinity: Investigating how the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how the presence of fluorinated groups influences its biological activity and interaction with cellular targets.

Several compounds share structural similarities with 2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acidFluorine at position 5Explored for anti-inflammatory properties
5-Amino-2-chloro-4-methoxymethyl-nicotinonitrileAmino and methoxymethyl groupsNotable for potential applications in pharmacology
5-Chloro-nicotinonitrileChloro substituent on nicotinonitrileSimpler structure without trifluoromethyl group
3-Cyano-4-(trifluoromethyl)pyridineCyano and trifluoromethyl groupsDifferent functional groups affecting reactivity

The presence of both chloro and trifluoromethyl groups in 2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile enhances its chemical stability and biological activity compared to similar compounds. This unique combination makes it particularly interesting for further research and application in various fields.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Exact Mass

235.9964249 g/mol

Monoisotopic Mass

235.9964249 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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